2,3-dichloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline
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Overview
Description
(E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE is an organic compound characterized by the presence of two dichlorophenyl groups attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE typically involves the condensation reaction between 2,3-dichloroaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
(E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
- (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)ETHANIMINE
- (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)PROPENIMINE
Comparison: Compared to its analogs, (E)-N-(2,3-DICHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE exhibits unique properties due to the specific positioning of the dichlorophenyl groups and the methanimine moiety. This structural arrangement influences its reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C13H7Cl4N |
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Molecular Weight |
319.0 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl4N/c14-9-5-4-8(11(16)6-9)7-18-12-3-1-2-10(15)13(12)17/h1-7H |
InChI Key |
IAASGXPHUNQLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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